molecular formula C11H8F3NO2 B6266271 3-(2-oxopropyl)-5-(trifluoromethoxy)benzonitrile CAS No. 1806647-48-2

3-(2-oxopropyl)-5-(trifluoromethoxy)benzonitrile

Cat. No. B6266271
CAS RN: 1806647-48-2
M. Wt: 243.2
InChI Key:
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Description

3-(2-oxopropyl)-5-(trifluoromethoxy)benzonitrile (3-OP-5-TFMB) is an organic compound belonging to the class of nitriles. It is a colorless liquid with a low solubility in water and a low volatility. Its chemical formula is C9H6F3NO, and it has a molecular weight of 197.13 g/mol. 3-OP-5-TFMB is used in scientific research due to its unique properties and potential applications in a variety of fields.

Scientific Research Applications

3-(2-oxopropyl)-5-(trifluoromethoxy)benzonitrile is used in scientific research due to its unique properties and potential applications in a variety of fields. It has been used as a reagent in organic synthesis, and has been used as a catalyst in the synthesis of a variety of organic compounds. Additionally, it has been used as a ligand in palladium-catalyzed cross-coupling reactions. It has also been used in the synthesis of organic semiconductors, and as a solvent in the synthesis of polymers-based materials.

Mechanism of Action

The mechanism of action of 3-(2-oxopropyl)-5-(trifluoromethoxy)benzonitrile is not yet fully understood. However, it is believed that its reactivity is due to its electron-withdrawing trifluoromethoxy group, which stabilizes the resulting anion. It is also believed that its reactivity is due to the presence of the 2-oxopropyl group, which increases the electron density of the molecule and facilitates its reaction with other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(2-oxopropyl)-5-(trifluoromethoxy)benzonitrile have not been extensively studied. However, it is believed that its electron-withdrawing trifluoromethoxy group may affect the metabolism of certain compounds, as well as the activity of enzymes. Additionally, it is believed that its 2-oxopropyl group may interact with certain proteins, resulting in changes in their structure and function.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(2-oxopropyl)-5-(trifluoromethoxy)benzonitrile in laboratory experiments include its low cost, its low volatility, and its low solubility in water. Additionally, it is relatively easy to synthesize, and it is relatively stable in air and light. The main limitation of using 3-(2-oxopropyl)-5-(trifluoromethoxy)benzonitrile in laboratory experiments is its low reactivity, which can make it difficult to use in certain reactions.

Future Directions

Future research on 3-(2-oxopropyl)-5-(trifluoromethoxy)benzonitrile should focus on its biochemical and physiological effects, as well as its potential applications in organic synthesis, catalysis, and materials science. Additionally, further research should focus on the development of new methods for synthesizing 3-(2-oxopropyl)-5-(trifluoromethoxy)benzonitrile, as well as the development of new methods for using it in laboratory experiments. Finally, further research should focus on the development of new methods for using 3-(2-oxopropyl)-5-(trifluoromethoxy)benzonitrile in the synthesis of organic semiconductors and polymers.

Synthesis Methods

3-(2-oxopropyl)-5-(trifluoromethoxy)benzonitrile can be synthesized in two steps from the starting material 5-trifluoromethoxybenzonitrile. The first step involves the reaction of 5-trifluoromethoxybenzonitrile with 2-chloro-3-methylbut-2-en-1-ol in the presence of a base, such as potassium carbonate or sodium hydroxide. This reaction produces 3-chloro-5-trifluoromethoxybenzonitrile, which is then reacted with 2-hydroxypropylmagnesium bromide to form 3-(2-oxopropyl)-5-(trifluoromethoxy)benzonitrile.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2-oxopropyl)-5-(trifluoromethoxy)benzonitrile involves the reaction of 3-(chloromethyl)-5-(trifluoromethoxy)benzonitrile with ethyl acetoacetate in the presence of a base to form the intermediate 3-(2-oxopropyl)-5-(trifluoromethoxy)benzyl alcohol, which is then oxidized to the final product using a suitable oxidizing agent.", "Starting Materials": [ "3-(chloromethyl)-5-(trifluoromethoxy)benzonitrile", "ethyl acetoacetate", "base", "oxidizing agent" ], "Reaction": [ "Step 1: 3-(chloromethyl)-5-(trifluoromethoxy)benzonitrile is reacted with ethyl acetoacetate in the presence of a base, such as sodium ethoxide or potassium tert-butoxide, to form the intermediate 3-(2-oxopropyl)-5-(trifluoromethoxy)benzyl alcohol.", "Step 2: The intermediate is then oxidized to the final product using a suitable oxidizing agent, such as Jones reagent or potassium permanganate.", "Overall reaction: 3-(chloromethyl)-5-(trifluoromethoxy)benzonitrile + ethyl acetoacetate + base + oxidizing agent → 3-(2-oxopropyl)-5-(trifluoromethoxy)benzonitrile" ] }

CAS RN

1806647-48-2

Molecular Formula

C11H8F3NO2

Molecular Weight

243.2

Purity

95

Origin of Product

United States

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